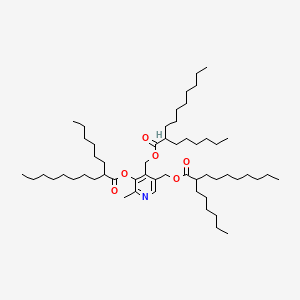

Pyridoxine tris-hexyldecanoate

Description

Overview of Pyridoxine (B80251) (Vitamin B6) Vitamers and their Biological Significance

Vitamin B6 is not a single compound but a group of six chemically related substances known as vitamers. These include pyridoxine (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated forms: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). wikipedia.orgmedscape.com The liver converts these vitamers into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). medscape.comlibretexts.org

PLP is a critical coenzyme for over 140 enzymatic reactions in the body, primarily involved in the metabolism of amino acids, glucose, and lipids. wikipedia.orgmdpi.com It plays a crucial role in the synthesis of neurotransmitters such as serotonin, dopamine, and GABA, the production of hemoglobin, and the regulation of gene expression. libretexts.orgmdpi.com Furthermore, PLP is essential for the biosynthesis of sphingolipids, which are vital components of cell membranes. libretexts.org

Table 1: The Six Vitamers of Vitamin B6

| Vitamer | Chemical Form | Key Characteristics |

| Pyridoxine (PN) | Alcohol | The form most commonly used in supplements due to its stability. wikipedia.org |

| Pyridoxal (PL) | Aldehyde | A precursor to the active coenzyme form. wikipedia.org |

| Pyridoxamine (PM) | Amine | Another precursor to the active coenzyme form. wikipedia.org |

| Pyridoxine 5'-phosphate (PNP) | Phosphorylated Alcohol | An intermediate in the conversion to PLP. wikipedia.org |

| Pyridoxal 5'-phosphate (PLP) | Phosphorylated Aldehyde | The primary metabolically active coenzyme form. wikipedia.orglibretexts.org |

| Pyridoxamine 5'-phosphate (PMP) | Phosphorylated Amine | An intermediate in the conversion to PLP. wikipedia.org |

Rationale for Chemical Derivatization of Pyridoxine

While essential, the practical application of pyridoxine, particularly in topical formulations, is limited by its inherent properties. As a water-soluble vitamin, its ability to penetrate the lipid-rich outer layer of the skin is restricted. personalcaremagazine.comnikkolgroup.com Furthermore, pyridoxine can be unstable, degrading when exposed to heat and light, which can diminish its efficacy in cosmetic and pharmaceutical products. personalcaremagazine.com

Chemical derivatization addresses these challenges by modifying the pyridoxine molecule to enhance its properties. The primary goals of creating derivatives like Pyridoxine Tris-Hexyldecanoate are:

Increased Lipophilicity: By attaching fatty acid chains to the pyridoxine molecule, its fat-solubility is increased. personalcaremagazine.comnikkolgroup.com This modification improves its ability to penetrate the skin's lipid barrier, allowing for more effective delivery to the target cells. personalcaremagazine.comec21.com

Enhanced Stability: The derivatization process can protect the core vitamin structure from degradation by heat, oxidation, and light, thereby improving the shelf-life and stability of the final product. personalcaremagazine.comec21.com

Improved Formulation Compatibility: Lipid-soluble derivatives are more easily incorporated into oil-based and emulsion-type cosmetic formulations, such as creams and lotions. glooshi.com

Significance of this compound as a Model Lipid-Conjugated Pyridoxine

This compound serves as a prime example of a lipid-conjugated pyridoxine derivative. It is synthesized by esterifying pyridoxine with three molecules of 2-hexyldecanoic acid. glooshi.commedchemexpress.com This specific modification results in a molecule with significantly enhanced lipophilicity and stability compared to the parent vitamin. personalcaremagazine.com

Research has highlighted the potential of this compound in skincare. Studies have shown that it can improve skin hydration by stimulating the expression of filaggrin, a protein essential for the skin's barrier function. personalcaremagazine.comfrontiersin.org This suggests that the enhanced delivery of vitamin B6 to the skin, made possible by its lipid conjugation, can positively influence cellular processes related to skin health. personalcaremagazine.com The use of this compound in cosmetic formulations for conditions like acne and rough skin has also been explored. nikkolgroup.comresearchgate.net

The market for this compound is projected to grow, driven by increasing awareness of its benefits in dermatological and cosmetic applications. datainsightsmarket.com It is available in both powder and liquid forms for use in various formulations. datainsightsmarket.com

Properties

CAS No. |

564478-51-9 |

|---|---|

Molecular Formula |

C56H101NO6 |

Molecular Weight |

884.4 g/mol |

IUPAC Name |

[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |

InChI |

InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |

InChI Key |

GQJPGCPNWFZCPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |

Origin of Product |

United States |

Enzymatic Interactions and Metabolic Transformations of Pyridoxine Esters

Enzymatic Hydrolysis of Pyridoxine (B80251) Ester Bonds

The initial and rate-limiting step in the utilization of pyridoxine esters is the enzymatic cleavage of the ester linkages to liberate free pyridoxine. This hydrolysis is essential for the subsequent absorption and metabolic activation of the vitamin.

While direct studies on the enzymatic hydrolysis of Pyridoxine tris-hexyldecanoate are not extensively documented in scientific literature, the cleavage of its ester bonds is anticipated to be carried out by carboxylesterases and lipases, given its structure as a triester of pyridoxine and hexyldecanoic acid. Carboxylesterases (EC 3.1.1.1) are a diverse group of serine hydrolases known for their role in the metabolism of a wide array of xenobiotics and endogenous compounds, including lipid esters wikipedia.orgnih.gov. These enzymes are abundantly present in tissues such as the liver, which is a primary site of vitamin B6 metabolism wikipedia.orgwikipedia.org.

Lipases (EC 3.1.1.3), which typically hydrolyze long-chain triglycerides, are also potential candidates for the hydrolysis of pyridoxine esters with fatty acid chains. The enzymatic synthesis of pyridoxine esters using lipases has been demonstrated, suggesting that these enzymes can also catalyze the reverse hydrolytic reaction under physiological conditions nih.gov. The activity of these hydrolases is influenced by the lipophilicity of the substrate; classical esterases are generally more active on water-soluble substrates, while lipases exhibit interfacial activation and are more effective on lipophilic substrates nih.gov.

Phosphatases, such as alkaline phosphatase, play a critical role in the dephosphorylation of the phosphorylated forms of vitamin B6 (pyridoxine 5'-phosphate, pyridoxal (B1214274) 5'-phosphate, and pyridoxamine (B1203002) 5'-phosphate) prior to their absorption or cellular uptake wikipedia.orgnih.gov. However, their primary role is not in the hydrolysis of the fatty acid ester bonds of a compound like this compound.

The kinetics of esterases and lipases follow the Michaelis-Menten model, where the rate of reaction is dependent on the substrate concentration. The catalytic mechanism of these serine hydrolases involves a catalytic triad typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate) nih.gov. The hydrolysis of the ester bond is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol moiety (pyridoxine in this case) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the free enzyme nih.gov.

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are specific to the enzyme and the substrate. For instance, studies on bacterial lactonases that hydrolyze pyridoxine-related lactones have reported Km values in the micromolar range, indicating a high affinity for their substrates nih.gov. While specific kinetic data for the hydrolysis of this compound is not available, the efficiency of hydrolysis by esterases and lipases would be influenced by factors such as the length and nature of the fatty acid chains.

| Enzyme Class | Typical Substrates | General Kinetic Characteristics | Catalytic Mechanism |

|---|---|---|---|

| Carboxylesterases | Carboxylic esters, amides, thioesters | Follow Michaelis-Menten kinetics; activity can be influenced by the chemical structure of the ester. | Serine hydrolase mechanism involving a catalytic triad. |

| Lipases | Triglycerides, long-chain fatty acid esters | Exhibit interfacial activation; activity is often enhanced at a lipid-water interface. | Serine hydrolase mechanism, similar to carboxylesterases. |

| Alkaline Phosphatases | Phosphate (B84403) monoesters | Broad substrate specificity for phosphate esters. | Involves a phosphorylated enzyme intermediate. |

Interconversion Pathways of Pyridoxine Vitamers and Derivatized Forms

Once pyridoxine is released from its esterified form, it enters the vitamin B6 salvage pathway, a series of enzymatic reactions that convert the various forms of vitamin B6 into the active coenzyme, pyridoxal 5'-phosphate (PLP) mdpi.com. This pathway is essential for maintaining cellular homeostasis of PLP.

The subsequent step in the conversion of pyridoxine to PLP involves the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO). PNPO is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of both pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP) wikipedia.orgpatsnap.com. This oxidation reaction is a critical control point in the synthesis of the active form of vitamin B6 mdpi.com. The mechanism involves the transfer of electrons from the substrate (PNP or PMP) to the FMN cofactor, which is then reoxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.

The vitamin B6 salvage pathway is a highly regulated process that ensures a continuous supply of PLP for the numerous PLP-dependent enzymes involved in amino acid, glucose, and lipid metabolism wikipedia.orgnih.gov. The intracellular levels of PLP are tightly controlled, as excess free PLP can be toxic mdpi.com. The salvage pathway allows cells to interconvert the different dietary forms of vitamin B6 and to recycle the vitamin from the degradation of PLP-dependent enzymes mdpi.com.

The derivatization of pyridoxine as a fatty acid ester, such as in this compound, represents a prodrug strategy to enhance the lipophilicity and potentially the absorption of the vitamin. Once hydrolyzed, the liberated pyridoxine is readily available to the salvage pathway for its conversion to PLP.

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Pyridoxal Kinase | PDXK | Phosphorylation of vitamin B6 vitamers. | Pyridoxine, Pyridoxal, Pyridoxamine | Pyridoxine 5'-phosphate (PNP), Pyridoxal 5'-phosphate (PLP), Pyridoxamine 5'-phosphate (PMP) |

| Pyridox(am)ine 5'-phosphate Oxidase | PNPO | Oxidation of phosphorylated B6 vitamers to PLP. | Pyridoxine 5'-phosphate (PNP), Pyridoxamine 5'-phosphate (PMP) | Pyridoxal 5'-phosphate (PLP) |

| Alkaline Phosphatase | - | Dephosphorylation of phosphorylated B6 vitamers. | PLP, PNP, PMP | Pyridoxal, Pyridoxine, Pyridoxamine |

Impact of Lipid Derivatization on Enzymatic Recognition and Biotransformation

The conversion of the water-soluble vitamin B6 into the lipophilic compound this compound is a strategic chemical modification designed to enhance its stability and facilitate its passage across biological membranes. However, this alteration intrinsically masks the vitamin's active sites, rendering it inert until the hexyldecanoate ester bonds are cleaved. This bioactivation is a crucial step that relies on the recognition and catalytic action of specific enzymes.

The enzymatic hydrolysis of these ester linkages is primarily carried out by a class of enzymes known as esterases, with lipases playing a significant role, particularly in the context of lipid metabolism. nih.gov While direct studies on the enzymatic processing of this compound are limited, the metabolic fate of other lipid-soluble vitamin esters provides a well-established precedent. For instance, the absorption and utilization of fat-soluble vitamins like vitamin A and E from their ester forms are dependent on the hydrolytic action of pancreatic lipase and other carboxylesterases in the gastrointestinal tract. nih.gov

It is hypothesized that upon oral or topical application, this compound is subjected to a similar enzymatic process. In the digestive system, pancreatic lipases, which are responsible for breaking down dietary fats, are likely candidates for hydrolyzing the hexyldecanoate esters. nih.gov The efficiency of this process would be influenced by the presence of bile salts and other factors that facilitate the emulsification and digestion of lipids. nih.gov

In the context of topical application, the skin possesses its own array of esterases that could potentially hydrolyze this compound. nih.gov This localized bioactivation would release pyridoxine directly into the skin, where it can then be absorbed and enter the metabolic pathway to be converted into its active coenzyme form, pyridoxal 5'-phosphate (PLP). nih.gov

The structural characteristics of this compound, specifically the presence of three long-chain fatty acid esters, likely influence its interaction with hydrolytic enzymes. The steric hindrance and the lipophilicity of the hexyldecanoate chains may affect the rate and extent of enzymatic cleavage compared to simpler, short-chain pyridoxine esters.

The table below summarizes the key enzymatic steps involved in the biotransformation of this compound to its active form.

| Step | Process | Key Enzymes (Presumed) | Location (Presumed) | Result |

| 1 | Hydrolysis of Ester Bonds | Pancreatic Lipase, Carboxylesterases, Skin Esterases | Small Intestine, Skin | Release of Pyridoxine and Hexyldecanoic Acid |

| 2 | Absorption and Transport | - | Intestinal Mucosa, Skin | Pyridoxine enters circulation |

| 3 | Phosphorylation | Pyridoxal Kinase | Liver | Pyridoxine-5'-phosphate |

| 4 | Oxidation | Pyridoxine-5'-phosphate Oxidase | Liver | Pyridoxal-5'-phosphate (PLP) (Active Coenzyme) |

This table is based on established principles of lipid-soluble vitamin metabolism and general vitamin B6 metabolic pathways, as direct research on this compound is limited.

Mechanistic Investigations of Pyridoxine Tris Hexyldecanoate at the Molecular and Cellular Level

Molecular Mechanisms in Epidermal Homeostasis and Barrier Function

The epidermis maintains its function as a protective barrier through a complex and highly regulated process of keratinocyte differentiation. Pyridoxine (B80251) tris-hexyldecanoate has been shown to influence this process by modulating the expression of critical structural proteins essential for the formation of a robust stratum corneum.

Research indicates that Pyridoxine tris-hexyldecanoate actively promotes the synthesis of filaggrin and loricrin, two proteins fundamental to the structure and function of the epidermis. ulprospector.comcovalo.comrxweb-prd.com In vitro studies on 3D epidermis models have demonstrated that the compound increases the content of both Filaggrin (FLG) and Loricrin (LOR). rxweb-prd.comscribd.com

The mechanism appears to be rooted in the activity of its pyridoxine component. Studies focusing on pyridoxine have found that it specifically upregulates the expression of profilaggrin mRNA, which subsequently leads to a concentration-dependent increase in filaggrin protein production in normal human epidermal keratinocytes. researchgate.netnih.gov Interestingly, one study noted that pyridoxine treatment selectively increased filaggrin mRNA without affecting other differentiation markers like loricrin, involucrin, or keratin (B1170402) 10. researchgate.net However, data on the tris-hexyldecanoate derivative consistently shows an effect on both filaggrin and loricrin, suggesting the lipophilic nature of the derivative may enhance or broaden its activity within the epidermal layers. ulprospector.comcovalo.comscribd.com

| Protein | Function in Epidermis | Observed Effect of this compound | Reference |

|---|---|---|---|

| Filaggrin (FLG) | Aggregates keratin filaments; precursor to NMF components. | Increased synthesis and production. | ulprospector.comcovalo.comscribd.com |

| Loricrin (LOR) | Major protein component of the cornified envelope, providing structural integrity. | Increased synthesis and content. | ulprospector.comrxweb-prd.comscribd.com |

The synthesis of Natural Moisturizing Factor (NMF) is intrinsically linked to the expression of filaggrin. Filaggrin is proteolyzed in the upper stratum corneum into free amino acids and their derivatives, which are the primary components of NMF. By stimulating filaggrin production, this compound directly enhances the skin's capacity to produce NMF. nikkolgroup.comechemi.compersonalcaremagazine.com This action improves skin hydration and helps maintain the moisture balance of the epidermis, which is crucial for skin barrier function. personalcaremagazine.com

Beyond the epidermis, the pyridoxine moiety of the compound plays a role in dermal integrity by supporting collagen synthesis. Vitamin B6 is a vital coenzyme in over 100 enzymatic reactions, many of which involve amino acid metabolism. twinemedicals.com This function is critical for providing a steady supply of amino acid building blocks, such as glycine (B1666218) and serine, which are essential for the development of the collagen matrix. twinemedicals.com

Studies have demonstrated that a deficiency in vitamin B6 can lead to impaired collagen formation. nih.govias.ac.in One specific mechanism involves the suppression of collagen neogenesis due to an impaired synthesis of proline, a key amino acid in collagen, from ornithine in a vitamin B6-deficient state. nih.gov Furthermore, vitamin B6 deficiency can lead to elevated levels of homocysteine, which may interfere with the covalent cross-linking of collagen, thereby impairing its structural maturity. ias.ac.in By providing pyridoxine in a highly bioavailable form, this compound supports the metabolic pathways necessary for robust collagen production, which helps maintain skin firmness and elasticity. assembledskincare.comclinikally.com

Interactions with Cellular Receptors and Signaling Cascades

The effects of this compound on epidermal differentiation are mediated, at least in part, through its interaction with specific cellular receptors and their associated signaling pathways.

Evidence strongly suggests that the mechanism of action for pyridoxine's effect on filaggrin involves the antagonism of P2X purinoceptors. personalcaremagazine.com P2X receptors are ATP-gated ion channels expressed in the epidermis that play a role in regulating keratinocyte differentiation. personalcaremagazine.com

Research on normal human epidermal keratinocytes has revealed that known P2X receptor antagonists induce an increase in filaggrin protein levels, mimicking the effect of pyridoxine. nih.govresearchgate.net Conversely, the application of ATP, a P2X receptor agonist, suppresses the increase in filaggrin production caused by pyridoxine treatment. nih.govresearchgate.net This indicates that pyridoxine, and by extension its derivatives like this compound, likely promotes filaggrin expression by acting as an antagonist to P2X receptors, thereby modulating the downstream signaling cascades that control keratinocyte differentiation. researchgate.netpersonalcaremagazine.com

| Experimental Condition | Effect on Filaggrin Protein Levels | Implication for Mechanism | Reference |

|---|---|---|---|

| Treatment with Pyridoxine (PN) | Increase | Primary effect being investigated. | nih.govresearchgate.net |

| Treatment with P2X Receptor Antagonists (e.g., PPADS) | Increase | Mimics the effect of pyridoxine. | nih.govresearchgate.net |

| Treatment with Pyridoxine + P2X Receptor Agonist (ATP) | Suppression of the pyridoxine-induced increase. | Suggests pyridoxine acts by blocking the P2X pathway. | nih.govresearchgate.net |

Pyridoxine-Lipid Interactions within Cellular Compartments

This compound is a triester of pyridoxine and hexyldecanoic acid, a design that renders the molecule fat-soluble. nikkolgroup.com This lipophilicity is key to its interaction with and transport across the lipid-rich barriers of the skin and cellular membranes. The neutral, lipophilic form of pyridoxine derivatives is more efficient at diffusing through the cell barrier than charged, water-soluble forms. google.comresearchgate.net

The three hexyldecanoate chains enhance the compound's penetration through the stratum corneum and facilitate its integration into the lipid bilayers of cell membranes. This allows for more effective delivery of the pyridoxine moiety into the cellular compartments where it can be converted to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). patsnap.com Once inside the cell, the pyridoxine component participates in numerous metabolic processes, including the amino acid and lipid metabolism essential for maintaining skin homeostasis. personalcaremagazine.comnih.gov The lipid portion of the molecule effectively acts as a delivery vehicle, overcoming the absorption limitations of water-soluble vitamin B6 and enabling the active component to exert its biological effects more efficiently within the target cells. google.com

Influence on Cellular Fatty Acid and Lipid Metabolism

This compound, as a lipophilic derivative of pyridoxine (Vitamin B6), is understood to influence cellular fatty acid and lipid metabolism primarily through the biological activities of its core component, pyridoxine. The esterification with hexyldecanoic acid enhances its solubility in lipids and is thought to improve its penetration through cellular membranes, thereby increasing the intracellular availability of pyridoxine for metabolic processes.

Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is a crucial cofactor for numerous enzymes involved in lipid metabolism. Research has demonstrated that pyridoxine plays a significant role in the metabolism of essential fatty acids. Specifically, it is involved in the conversion of linoleic acid to arachidonic acid. Studies in rats have shown that a deficiency in pyridoxine leads to a higher proportion of linoleic acid and a significantly lower proportion of arachidonic acid in liver phospholipids, suggesting an impairment in the metabolic pathway that converts the former to the latter.

Furthermore, PLP-dependent enzymes are integral to the synthesis of vital polyunsaturated fatty acids. The enzyme δ-6-desaturase, which catalyzes the desaturation of linoleic acid and γ-linolenic acid, is an example of a PLP-dependent enzyme. Deficiencies in Vitamin B6 have been shown to impair the metabolism of (n-3) polyunsaturated fatty acids, leading to reduced levels of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This impairment is linked to a significant decrease in the activity of δ-6-desaturase.

Beyond fatty acid synthesis, pyridoxine is also implicated in the metabolism of sphingolipids. The synthesis of sphingomyelin (B164518) and other sphingolipids involves biochemical reactions where PLP is an essential coenzyme. Although direct studies on this compound are limited, its role as a stable, lipid-soluble precursor to pyridoxine suggests that its primary mechanism of influencing lipid metabolism is by ensuring a sustained intracellular supply of the vital B6 vitamer.

Table 1: Influence of Pyridoxine Status on Key Enzymes and Lipids in Metabolism

| Parameter | Effect of Pyridoxine Deficiency | Implication in Lipid Metabolism |

| δ-6-desaturase activity | Significantly lower | Impaired synthesis of polyunsaturated fatty acids like arachidonic acid, EPA, and DHA. |

| Arachidonic acid levels | Decreased | Reduced availability of a key inflammatory mediator and cell signaling molecule. |

| Linoleic acid levels | Increased | Accumulation of precursor fatty acid due to blockage in the conversion pathway. |

| Sphingolipid synthesis | Potentially impaired | Disruption in the formation of essential components of cell membranes and signaling molecules. |

Mechanistic Role in Schiff Base Conjugate Formation

The biochemical activity of pyridoxine is intrinsically linked to the formation of Schiff base conjugates by its active form, pyridoxal 5'-phosphate (PLP). This compound itself is not directly involved in Schiff base formation. It is widely understood to function as a prodrug or precursor that, upon cellular uptake, is hydrolyzed by esterases to release pyridoxine. Pyridoxine is then converted in a two-step enzymatic process to pyridoxal and subsequently to PLP.

PLP plays a central catalytic role in a vast array of enzymatic reactions, particularly those involving amino acids. The mechanism invariably proceeds through the formation of a Schiff base (or aldimine) between the aldehyde group of PLP and the α-amino group of an amino acid substrate. This initial Schiff base is often referred to as the external aldimine.

The formation of the Schiff base is a critical step as it allows PLP to act as an "electron sink," stabilizing the negative charge that develops during the subsequent bond-cleavage steps at the α-carbon of the amino acid. This stabilization is key to the catalytic versatility of PLP-dependent enzymes, which can catalyze reactions such as transamination, decarboxylation, and racemization.

In the context of an enzyme's active site, PLP is initially held in place through a Schiff base linkage with the ε-amino group of a specific lysine (B10760008) residue, forming what is known as the internal aldimine. Upon binding of the amino acid substrate, a transimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine, forming the external aldimine and liberating the lysine residue to act as a general acid-base catalyst.

The hexyldecanoate moieties of this compound are crucial for its enhanced lipophilicity and stability, facilitating its delivery into the cell. However, for the pyridoxine core to become mechanistically active in Schiff base formation, these ester groups must be cleaved to allow for the subsequent phosphorylation and oxidation to PLP.

Computational and Biophysical Studies of Pyridoxine Derivatives

Application of Density Functional Theory (DFT) in Mechanistic Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules, including pyridoxine and its derivatives. DFT calculations have been instrumental in elucidating the mechanistic details of reactions involving the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).

Studies employing DFT have provided significant insights into the formation of Schiff bases, which are central to the catalytic activity of PLP. These computational analyses have detailed the reaction mechanism in two primary steps: the formation of a carbinolamine intermediate and its subsequent dehydration to the final imine. DFT calculations have been consistent with experimental evidence in identifying the dehydration of the carbinolamine as the rate-determining step of the process.

Furthermore, DFT has been used to explore the electronic and spectroscopic properties of pyridoxine in its various charged and protonated/deprotonated states at different pH levels. These theoretical studies have successfully predicted the UV-spectra of these species, showing close resemblance to experimental data. Such analyses are crucial for understanding the behavior of pyridoxine derivatives in different biological environments.

In the context of PLP-catalyzed reactions, such as transamination, DFT methods have been applied to investigate the catalytic mechanism of the critical nih.govacs.org proton transfer step. The results from these studies indicate that the catalytic efficacy of PLP can be attributed to its ability to stabilize the relevant transition states through structural resonance. The calculations have also highlighted the role of the hydroxyl group of PLP and the carboxylic group of the amino acid in shuttling protons, thereby lowering the activation energy barrier.

While direct DFT studies on this compound are not extensively reported, the application of these computational methods could provide valuable information. For instance, DFT could be used to analyze the electronic properties of the ester linkages and predict their susceptibility to hydrolysis, a necessary step for the activation of this prodrug. Additionally, DFT could help in understanding how the bulky hexyldecanoate groups might influence the molecule's conformation and interaction with enzymatic systems prior to its hydrolysis.

Table 2: Application of DFT in the Analysis of Pyridoxine Derivatives

| Area of Investigation | Key Insights from DFT Studies |

| Schiff Base Formation | Elucidation of the two-step mechanism involving carbinolamine formation and dehydration, with the latter being the rate-limiting step. |

| Electronic and Spectroscopic Properties | Accurate prediction of UV-spectra for different protonated and deprotonated forms of pyridoxine at various pH values. |

| Transamination Mechanism | Demonstration of transition state stabilization by PLP through resonance and the role of functional groups in proton shuttling. |

| Potential Application to this compound | Analysis of ester bond stability and the influence of hexyldecanoate groups on molecular conformation and reactivity. |

Molecular Modeling of Enzyme-Ligand Complexes and Active Site Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have provided profound insights into the interactions between pyridoxine derivatives, particularly PLP, and the active sites of various enzymes. These computational approaches allow for a detailed visualization and analysis of the binding modes, conformational changes, and dynamic behavior of enzyme-ligand complexes at an atomic level.

Molecular docking studies have been widely used to predict the binding orientation of PLP and its substrate analogs within the active sites of PLP-dependent enzymes. These studies have been crucial in identifying the key amino acid residues that interact with the cofactor and the substrate, thereby contributing to the enzyme's specificity and catalytic activity. For instance, docking analyses have helped in identifying the allosteric PLP binding site in human pyridox(am)ine 5′-phosphate oxidase, revealing a regulatory mechanism for PLP homeostasis. nih.gov

Molecular dynamics simulations offer a more dynamic picture of the enzyme-ligand interactions over time. MD simulations of PLP-dependent enzymes, such as methionine γ-lyase and serine hydroxymethyltransferase, have revealed the flexibility of the active site and the conformational changes that occur during the catalytic cycle. nih.govrsu.ac.th These simulations have shown how the binding of the substrate can induce conformational shifts that are essential for catalysis. For example, in methionine γ-lyase, substrate binding affects the structure surrounding the reactive atoms and shifts the Schiff base linkage from a keto to an enol form, facilitating the reaction. acs.org

Furthermore, MD simulations have been employed to understand the role of specific active site residues in the catalytic mechanism. By simulating the behavior of wild-type and mutant enzymes, researchers can elucidate the functional importance of individual amino acids. These studies have highlighted the intricate network of hydrogen bonds and electrostatic interactions that position the PLP cofactor and the substrate optimally for the reaction to occur. nih.govnih.gov

While molecular modeling studies have not specifically focused on this compound, these computational tools could be invaluable in predicting how this larger, lipophilic molecule might interact with cell membranes and esterase enzymes responsible for its activation. Modeling could also be used to study the binding of the released pyridoxal 5'-phosphate to its target apoenzymes, providing a more complete picture of the molecule's journey from a prodrug to an active cofactor.

Analytical Chemistry and Advanced Characterization of Pyridoxine Tris Hexyldecanoate

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating Pyridoxine (B80251) tris-hexyldecanoate from complex matrices and quantifying its presence. Given its high lipophilicity, resulting from the three hexyldecanoate ester linkages, methods must be adapted from those used for water-soluble vitamin B6 vitamers.

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocols

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyridoxine and its derivatives. ijsdr.orgnih.govbvchroma.comjournaljsrr.comlabmedica.comcput.ac.zatandfonline.comsdiarticle2.inresearchgate.net For the highly nonpolar Pyridoxine tris-hexyldecanoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A stationary phase, such as a C18 column, is effective for retaining the lipophilic compound. bvchroma.comimpactfactor.orgnih.gov The mobile phase would typically consist of a mixture of organic solvents like acetonitrile (B52724) and methanol, with minimal water content, to ensure efficient elution and sharp peak shapes. impactfactor.org Detection can be achieved using a UV detector, as the pyridine (B92270) ring of the pyridoxine moiety exhibits strong absorbance at specific wavelengths, typically around 290 nm. journaljsrr.comsdiarticle2.in

For enhanced sensitivity and selectivity, particularly in complex matrices like cosmetic formulations, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is superior. nih.govresearchgate.netnih.gov UPLC systems allow for faster analysis and better resolution. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. Method validation for both HPLC and UPLC-MS/MS protocols would be conducted according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

| Parameter | HPLC Method Example | UPLC-MS/MS Method Example |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) bvchroma.com | C18 (e.g., 2.1 x 50 mm, 1.8 µm) cput.ac.za |

| Mobile Phase | Acetonitrile:Methanol (gradient) impactfactor.org | Acetonitrile:Water with 0.1% Formic Acid (gradient) nih.gov |

| Flow Rate | 1.0 mL/min impactfactor.org | 0.5 mL/min cput.ac.za |

| Detection | UV at 290 nm journaljsrr.com | ESI+ MRM |

| **Linearity (R²) ** | >0.999 impactfactor.org | >0.99 nih.gov |

| Accuracy (% Recovery) | 98-102% impactfactor.org | 95-105% nih.gov |

Gas-Liquid Chromatography (GLC) for Pyridoxine Vitamer Profiling

Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is a viable technique for analyzing volatile and thermally stable compounds. nih.gov While direct analysis of pyridoxine is challenging due to its polarity, its esterified, lipophilic form, this compound, is more amenable to GC analysis. However, due to its high molecular weight, high temperatures would be required, which could risk thermal degradation.

A more common application of GLC in this context would be indirect analysis. The ester bonds of this compound can be hydrolyzed, and the resulting hexyldecanoic acid can be converted to its more volatile methyl ester (fatty acid methyl ester, FAME). These FAMEs can then be readily analyzed by GC-MS to confirm the identity and profile of the fatty acid chains attached to the pyridoxine backbone. researchgate.net This method is particularly useful for confirming the composition of the esterifying ligands.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridoxine Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govresearchgate.net

For this compound, the ¹H NMR spectrum would display characteristic signals for the pyridoxine ring protons, the methyl group on the ring, and the methylene (B1212753) protons of the hydroxymethyl groups, which would be shifted downfield due to esterification. hmdb.caresearchgate.netchemicalbook.com Additionally, a complex set of signals in the aliphatic region would correspond to the numerous protons of the three hexyldecanoate chains. The ¹³C NMR spectrum would similarly show distinct signals for the carbons of the pyridine ring and the carbonyl carbons of the ester groups, as well as the carbons of the long alkyl chains. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the precise locations of the ester linkages.

| Proton (¹H) Type | Expected Chemical Shift (ppm) - Illustrative |

| Pyridine Ring Proton | 7.5 - 8.5 |

| Methylene Protons (esterified) | 4.5 - 5.5 |

| Pyridine Methyl Protons | 2.0 - 2.5 |

| Alkyl Chain Protons (CH₂, CH₃) | 0.8 - 1.8 |

Mass Spectrometry for Ligand Identification and Structural Confirmation

Mass Spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is crucial for determining the molecular weight and confirming the structure of this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve the neutral loss of one or more hexyldecanoate chains and cleavage at the ester bonds, yielding fragment ions corresponding to the pyridoxine backbone. researchgate.net This data confirms the identity of both the pyridoxine core and the attached fatty acid ligands.

In Vitro Cell Models for Investigating Pyridoxine Derivative Interactions

To understand the biological interactions of the lipophilic this compound at a cellular level, in vitro cell models are employed. These models can help investigate its permeability, cellular uptake, and potential metabolic conversion back to active vitamin B6.

Given its lipophilic nature, a key area of investigation is its transport across biological membranes. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely accepted model for studying the intestinal absorption of compounds. mdpi.com By applying this compound to the apical side of the Caco-2 monolayer, its permeation to the basolateral side can be quantified, providing insights into its potential bioavailability. researchgate.net

Utilization of Caco-2 Cell Models for Metabolite Studies

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying the absorption and metabolism of compounds in the human small intestine. When cultured, these cells differentiate to form a polarized monolayer with a distinct apical (luminal) and basolateral (serosal) side, mimicking the intestinal barrier. nih.gov This model is instrumental in predicting the oral bioavailability and metabolic fate of various substances, including vitamin B6 derivatives.

Research has demonstrated that Caco-2 cells possess the necessary enzymatic machinery to process various forms of vitamin B6 (vitamers). nih.gov Key enzymes such as pyridoxal (B1214274) kinase, pyridox(am)ine phosphate (B84403) oxidase, and PLP-phosphatase are fully expressed in these cells, as they are in human intestinal tissue. nih.govnih.gov This allows for comprehensive studies on the uptake, conversion, and excretion of pyridoxine and its related compounds. nih.govresearchgate.net

Studies using Caco-2 cells have elucidated the metabolic pathways of several vitamin B6 vitamers. For instance, pyridoxine (PN), pyridoxamine (B1203002) (PM), and pyridoxal (PL) are taken up by the cells, where PN and PM are subsequently converted into PL. nih.gov The cells then excrete all three of these unphosphorylated forms. nih.gov

Another pyridoxine derivative, pyridoxine-5'-beta-D-glucoside (PNG), a common form of vitamin B6 in plant-derived foods, has also been studied using Caco-2 cells. nih.gov These studies revealed that PNG can be absorbed intact through passive diffusion in a process that is not dependent on sodium. nih.gov Once inside the cell, the bioavailability of the pyridoxine moiety depends on the enzymatic cleavage of the β-glucosidic bond. nih.gov

The table below summarizes findings from a study on the uptake and metabolism of different vitamin B6 vitamers in polarized Caco-2 cell monolayers, illustrating the type of data generated from such models. plos.org

| Incubated Vitamer | Observation | Metabolic Conversion | Excretion |

|---|

Advanced Cell Culture Systems for Investigating Cellular Responses to Pyridoxine Derivatives

Beyond the Caco-2 model for metabolism, various advanced and high-throughput cell culture systems are employed to investigate the specific cellular and physiological responses to pyridoxine derivatives. These systems include numerous cancer cell lines and more complex three-dimensional (3D) spheroid cultures, which can offer insights into the potential pharmacological effects of compounds like this compound. llu.edusunderland.ac.uk

Studies have assessed the effects of pyridoxine (PN) and pyridoxal (PL) on the proliferation of several human and murine cancer cell lines. llu.edu For example, high concentrations of PN (2.5-5.0 mM) and PL (0.05-5.0 mM) have been shown to significantly reduce the proliferation of human mammary (MCF-7), prostate (DU-145), and renal (CAKI-1) cancer cells, with PL generally being the more potent of the two. llu.edu In contrast, concentrations at physiological levels (0.005 mM) did not inhibit growth. llu.edu

In other research using B16F10 murine melanoma cells, high concentrations of PL (500 µM) significantly suppressed cell growth, while the inhibitory effect of PN was weak. nih.gov Interestingly, even at lower concentrations (20 µM) that did not affect proliferation, PL was found to suppress melanogenesis. nih.gov This highlights the importance of selecting appropriate cell models and endpoints to understand the diverse physiological effects of vitamin B6 compounds. researchgate.net

More advanced 3D spheroid cultures are also being used to better mimic the in vivo tumor microenvironment. sunderland.ac.uk A study on glioblastoma (GBM) 3D spheroids revealed significant alterations in the levels of metabolites associated with the vitamin B6 pathway compared to traditional 2D monolayer cultures. sunderland.ac.uk Specifically, pyridoxine levels were lower while pyridoxal levels were higher in 3D cultures, suggesting a distinct utilization of vitamin B6 that could be crucial for cell survival in this more complex environment. sunderland.ac.uk

The following table summarizes research findings on the cellular responses of different cell lines to various pyridoxine derivatives.

| Cell Line | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| MCF-7 (Human Mammary Cancer) | Pyridoxine (PN) | 2.5-5.0 mM | Significant reduction in proliferation | llu.edu |

| MCF-7 (Human Mammary Cancer) | Pyridoxal (PL) | 0.05-5.0 mM | Significant reduction in proliferation (more efficacious than PN) | llu.edu |

| DU-145 (Human Prostate Cancer) | Pyridoxal (PL) | 0.05-5.0 mM | Significant reduction in proliferation | llu.edu |

| CAKI-1 (Human Renal Cancer) | Pyridoxal (PL) | 0.05-5.0 mM | Significant reduction in proliferation | llu.edu |

| M21-HPB (Human Malignant Melanoma) | Pyridoxal (PL) | 0.25-0.5 mM | Significant reduction in cell proliferation | nih.gov |

| M21-HPB (Human Malignant Melanoma) | Pyridoxine (PN) | Not specified | Growth stimulation | nih.gov |

| B16F10 (Murine Melanoma) | Pyridoxal (PL) | 500 µM | Significant suppression of cell growth (95.1% inhibition) | nih.gov |

| B16F10 (Murine Melanoma) | Pyridoxine (PN) | 500 µM | Weak growth inhibition (11.4% inhibition) | nih.gov |

| G7 & R24 (Glioblastoma 3D Spheroids) | Endogenous Vitamin B6 Pathway | N/A | Lower pyridoxine and higher pyridoxal levels compared to 2D cultures, suggesting a crucial role in 3D cell survival. | sunderland.ac.uk |

Future Directions in Pyridoxine Tris Hexyldecanoate Research

Exploration of Uncharted Enzymatic Pathways and Molecular Targets

The metabolic fate and precise molecular targets of Pyridoxine (B80251) tris-hexyldecanoate remain largely uncharacterized. While the core pyridoxine moiety is known to be a precursor to the essential coenzyme Pyridoxal (B1214274) 5'-phosphate (PLP), the influence of the three hexyldecanoate chains on its absorption, distribution, metabolism, and enzymatic interactions is a critical area for future study.

Research will likely focus on identifying specific esterases responsible for hydrolyzing the ester bonds to release pyridoxine. Furthermore, investigations may reveal that the intact molecule or its partially hydrolyzed intermediates have unique biological activities, potentially interacting with novel molecular targets that differ from those of native pyridoxine. For instance, the lipophilic nature of the compound could facilitate its interaction with membrane-bound receptors or enzymes involved in lipid signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action. researchgate.net

Key enzymatic pathways that are known to depend on pyridoxine metabolites, and are therefore primary candidates for investigation, are numerous. hpra.ie The PLP-dependent enzymes are involved in a wide array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. Future studies must explore how Pyridoxine tris-hexyldecanoate modulates these critical pathways.

| Enzyme Class | Metabolic Function | Potential Influence of this compound |

| Aminotransferases | Amino acid synthesis and degradation | Altered substrate specificity or enzyme kinetics due to lipophilic interactions. |

| Decarboxylases | Neurotransmitter synthesis (e.g., GABA, serotonin) | Enhanced delivery of pyridoxine to neural tissues, potentially modulating neurotransmitter levels. |

| Glycogen Phosphorylase | Glycogenolysis | Potential modulation of energy metabolism in specific tissues like skin or muscle. |

| Kynureninase | Tryptophan metabolism | Influence on the kynurenine (B1673888) pathway, which is linked to immune response and inflammation. researchgate.net |

Development of Next-Generation Synthetic Strategies for Advanced Pyridoxine Lipid Conjugates

The synthesis of this compound involves the esterification of pyridoxine. While effective, future research will focus on developing more advanced and efficient synthetic strategies to create a new generation of pyridoxine lipid conjugates with tailored properties. These strategies will aim for higher yields, improved purity, and the ability to create structurally diverse analogues.

Next-generation approaches could include:

Enzyme-Catalyzed Synthesis: Utilizing lipases as biocatalysts could offer superior regioselectivity and milder reaction conditions, reducing the formation of by-products and simplifying purification processes.

Click Chemistry: Employing click chemistry reactions would allow for the modular and highly efficient conjugation of various lipid moieties to the pyridoxine backbone, enabling the rapid generation of a library of derivatives for screening.

Flow Chemistry: Continuous flow reactors could provide precise control over reaction parameters, leading to improved consistency, scalability, and safety of the synthesis process.

These advanced methods will enable the creation of novel pyridoxine derivatives with varying lipid chain lengths, saturation levels, and functionalities, allowing for a systematic exploration of structure-activity relationships.

| Synthetic Strategy | Advantages | Potential Application for Pyridoxine Conjugates |

| Classical Esterification | Well-established, cost-effective reagents. | Baseline synthesis of simple lipid esters. |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Creating specific mono- or di-esters of pyridoxine; reducing purification complexity. |

| Click Chemistry | High efficiency, modularity, biocompatibility. | Rapidly linking diverse lipid tails or functional groups to pyridoxine for high-throughput screening. |

| Flow Chemistry | Scalability, precise control, enhanced safety. | Large-scale, consistent manufacturing of optimized pyridoxine lipid conjugates. |

Advanced Computational Modeling for Predicting Biological Activities and Molecular Interactions

Computational modeling presents a powerful tool for accelerating research into this compound by predicting its behavior at a molecular level. Advanced in silico techniques can provide insights into its biological activities and interactions, guiding targeted laboratory experiments and reducing the need for extensive preliminary screening.

Future computational studies could involve:

Molecular Docking: Simulating the interaction of this compound and its potential metabolites with the active sites of key enzymes (e.g., esterases, kinases, aminotransferases). This can help predict binding affinities and identify likely molecular targets.

Molecular Dynamics (MD) Simulations: Modeling the behavior of the compound within a simulated biological environment, such as a cell membrane, to understand how its lipophilic chains influence its orientation, partitioning, and transport across biological barriers.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of various pyridoxine lipid conjugates with their observed biological activity. This can guide the design of new derivatives with enhanced efficacy. researchgate.net

These computational approaches will be invaluable for building a comprehensive understanding of how the molecule functions and for designing next-generation analogues with improved therapeutic or cosmetic properties. researchgate.net

| Modeling Technique | Objective | Predicted Outcome for this compound |

| Molecular Docking | Predict binding orientation and affinity to protein targets. | Identification of specific enzymes (e.g., esterases) that metabolize the compound. |

| Molecular Dynamics | Simulate movement and interaction in a biological context. | Understanding of how the compound integrates into and permeates cell membranes. |

| QSAR | Correlate chemical structure with biological activity. | Design of new lipid conjugates with optimized skin permeability or target specificity. |

| Pharmacokinetic Modeling | Simulate absorption, distribution, metabolism, and excretion (ADME). | Prediction of the compound's bioavailability and metabolic profile in vivo. researchgate.net |

Innovation in Analytical Methodologies for Complex Pyridoxine Metabolites and their Derivatives

The structural complexity of this compound and its potential array of metabolites pose a significant challenge for existing analytical methods. Current techniques for analyzing vitamin B6 often involve lengthy separation procedures or are non-specific for different vitamers and their derivatives. dss.go.th Therefore, a critical area for future research is the development of innovative and robust analytical methodologies.

Future advancements should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) can provide the high mass accuracy and resolution needed to simultaneously detect and identify the intact parent compound, its various hydrolyzed forms (di- and mono-esters), and downstream metabolites like pyridoxal 5'-phosphate and 4-pyridoxic acid in complex biological matrices. hpra.ie

Advanced Chromatographic Separations: The development of novel stationary phases in High-Performance Liquid Chromatography (HPLC) specifically designed for lipidated molecules could significantly improve the separation and resolution of pyridoxine conjugates and their metabolites. google.com

Stable Isotope Labeling: Synthesizing isotopically labeled versions of this compound to use as internal standards would greatly enhance the accuracy and precision of quantitative analyses in pharmacokinetic and metabolism studies.

These new methods will be essential for accurately characterizing the metabolic fate of this compound and for understanding how it delivers and sustains active vitamin B6 within biological systems.

| Analytical Technique | Limitations of Current Methods | Proposed Innovation and Advantages |

| HPLC with UV/Fluorescence | Co-elution of similar compounds; may not detect all metabolites. | Development of novel columns for better separation; use of more sensitive detectors. |

| Gas Chromatography (GC-MS) | Requires derivatization; potential for thermal decomposition of the analyte. dss.go.th | Use of milder ionization techniques to preserve the intact molecule for analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Insufficient resolution to distinguish between closely related metabolites. | Application of High-Resolution Mass Spectrometry (HRMS) for unambiguous identification and quantification of all related species. |

Q & A

Basic Research Questions

Q. How can researchers optimize the esterification process for synthesizing pyridoxine tris-hexyldecanoate to improve yield and purity?

- Methodological Answer : The esterification of pyridoxine with hexyldecanoic acid requires precise control of reaction conditions (e.g., molar ratios, catalysts, and temperature). Evidence suggests using anhydrous conditions to prevent hydrolysis of the ester bonds, with catalysts like sulfuric acid or lipases for regioselective esterification. Post-synthesis purification via column chromatography or recrystallization can enhance purity. Stability testing under varying pH and temperature conditions is critical to validate the compound’s integrity .

Q. What experimental designs are recommended to assess the stability of this compound in cosmetic formulations during long-term storage?

- Methodological Answer : Accelerated stability studies under controlled temperature (e.g., 40°C) and humidity (75% RH) over 3–6 months can predict degradation kinetics. Analytical methods like HPLC or LC-MS should quantify intact compound levels, while FTIR or Raman spectroscopy (as used in skin penetration studies ) can track structural changes. Parallel studies comparing freeze-dried vs. air-dried samples (as in pyridoxine stability research ) may identify optimal storage conditions.

Q. How can researchers validate the sebum-inhibiting effects of this compound in preclinical models?

- Methodological Answer : Use sebocyte cell lines (e.g., SZ95) to measure lipid production via Nile red staining or HPLC-based quantification of triglycerides. In vivo, apply the compound topically to rodent models with induced sebum overproduction and assess sebaceous gland size histologically. Clinical correlation can involve Raman spectroscopy to monitor sebum reduction in human volunteers, as demonstrated in studies showing 28 µm skin penetration depth .

Advanced Research Questions

Q. What mechanisms explain the enhanced bioavailability of this compound compared to free pyridoxine, and how can these be quantified?

- Methodological Answer : The lipophilic hexyldecanoate esters facilitate transdermal absorption by partitioning into the stratum corneum. Comparative bioavailability studies should measure plasma pyridoxine levels after topical application of both forms using LC-MS/MS. Pharmacokinetic modeling can calculate area-under-the-curve (AUC) ratios. Mechanistic studies using fluorescently tagged derivatives or Caco-2 cell monolayers may elucidate passive diffusion vs. carrier-mediated transport pathways .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in acne treatment?

- Methodological Answer : In vitro models (e.g., antimicrobial assays against C. acnes) may overestimate efficacy due to simplified conditions. In vivo validation should combine lesion count reduction (as in clinical trials ) with biomarkers like porphyrin fluorescence and inflammatory cytokines (IL-6, TNF-α). Discrepancies may arise from formulation differences (e.g., vehicle compatibility) or interspecies variations in skin metabolism. Meta-analysis of multiple studies can identify confounding variables .

Q. What methodologies are appropriate for conducting a safety assessment of this compound under regulatory guidelines like ICH and SCCS?

- Methodological Answer : Follow the SED/MoS framework (Systemic Exposure Dose/Margin of Safety):

Calculate SED using SED = A × C × DAp, where A is daily product use (mg/kg·day), C is ingredient concentration, and DAp is dermal absorption (default 100% ).

Derive NOAEL/LOAEL from repeat-dose toxicity studies (e.g., 90-day rodent assays).

Determine MoS = NOAEL ÷ SED, with MoS ≥ 100 indicating safety.

For local toxicity, perform OECD-compliant skin irritation (Test 439) and sensitization (LLNA) assays. Cross-reference structural analogs via read-across if data gaps exist .

Data-Driven Research Considerations

Q. How can researchers leverage Raman spectroscopy to correlate this compound’s skin penetration depth with clinical efficacy metrics?

- Methodological Answer : Use confocal Raman spectroscopy to map compound distribution at different skin depths (e.g., 28 µm ) post-application. Correlate spatial data with efficacy endpoints (e.g., sebum reduction, acne lesion counts) using multivariate regression. Time-course studies (e.g., 20-minute vs. 60-minute penetration ) can optimize application frequency.

Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s stability in formulations?

- Methodological Answer : Apply response surface methodology (RSM) to model degradation rates under varying pH, temperature, and humidity. Use ANOVA to identify significant factors (e.g., temperature > pH ). For batch variability, employ control charts (e.g., X-bar and R charts) with acceptance criteria based on ICH Q1A guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.